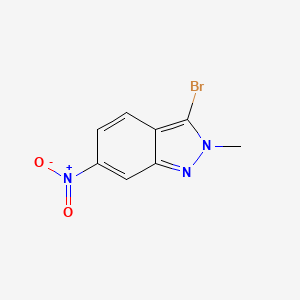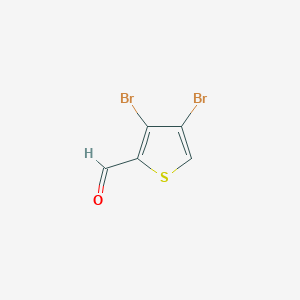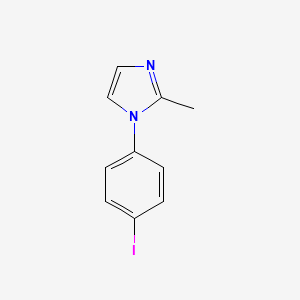
1-(4-iodophenyl)-2-methyl-1H-imidazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various 1H-imidazole derivatives has been explored in several studies. For instance, the synthesis of 1H-imidazoles with potential biological activity involved testing for hormonal activity and antiproliferative effects, indicating a structure-activity relationship . Another study described the synthesis of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles, which showed antimycotic properties and activity against Gram-positive bacteria . A one-pot synthesis method was developed for a nonacidic antiinflammatory and analgesic agent, showcasing a high radiochemical yield and purity . Divergent and regioselective synthesis methods have been reported for 1,2,4- and 1,2,5-trisubstituted imidazoles, demonstrating the versatility of synthetic approaches . Additionally, the synthesis of 1-(o-hydroxyphenyl)imidazole carboxylic esters was achieved regioselectively, providing building blocks for further chemical studies .
Molecular Structure Analysis
The molecular structure of imidazole derivatives has been a subject of interest. For example, a study on 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole provided insights into the crystal structure through X-ray diffraction and Hirshfeld surface analysis. Density functional theory (DFT) calculations were used to compare with experimental data, and molecular docking studies suggested potential biological interactions .
Chemical Reactions Analysis
The reactivity of imidazole derivatives has been investigated, revealing that certain substituents can influence the outcome of chemical reactions. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones underwent rearrangements to form imidazo[1,2-a]pyridines and indoles when reacted with triethylamine . The study on the synthesis of 1-(o-hydroxyphenyl)imidazole carboxylic esters also involved the cleavage of methyl ethers, demonstrating the chemical transformations that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are closely related to their structure and substituents. The study on 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole highlighted the importance of the imidazole ring in improving pharmacokinetic characteristics, such as solubility and bioavailability, which are crucial for pharmaceutical applications . The synthesis and characterization of 1-(2,6-dimethyl-4-bromophenyl)imidazole provided NMR data, which is essential for understanding the compound's properties . Furthermore, the progress in synthesizing 1-(2,4,6-trimethylphenyl)imidazole was summarized, indicating its significance as a raw material in various industries .
Wissenschaftliche Forschungsanwendungen
1. Imaging Sigma-1 Receptor (S1R) Expression Using Iodine-124-Labeled 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine
- Summary of Application : This study aimed to evaluate the potential of iodine-124-labeled IPAG to image S1R-overexpressing tumors. Sigma-1 receptors (S1Rs) are overexpressed in almost all human cancers, especially in breast cancers .
- Methods of Application : [124I]IPAG was synthesized from a tributyltin precursor dissolved in ethanol using chloramine-T as oxidant. In vitro and in vivo studies were performed using the breast cancer cell line MCF-7 .
- Results : PET imaging studies in MCF7 tumor–bearing mice reveal that [124I]IPAG accumulates in tumor and is preferentially retained while clearing from non-target organs .
2. The Chemical Transformation of the Cellular Toxin INT
- Summary of Application : This study used the chemical transformation of the cellular toxin INT as an indicator of prior respiratory activity in aquatic bacteria .
- Methods of Application : The amount of reduced INT (F; µmol/L formazan) showed excellent relation with the respiration rates prior to INT addition (R; O2 µmol/L/hr), using samples of natural marine microbial communities and cultures of bacteria .
- Results : The respiration rate in cultures is well related to the cellular potential of microbial cells to reduce INT, despite the state of intoxication .
3. Synthesis of 4-Iodophenyl Chalcones
- Summary of Application : This study focused on the synthesis of 4-Iodophenyl Chalcones, which are important intermediates in organic synthesis .
- Methods of Application : The synthesis involved the reaction of 4-Iodophenyl with various aromatic aldehydes in the presence of a base .
- Results : The synthesized chalcones were characterized by their spectral properties .
4. Polyoxometalate–Viologen Photochromic Hybrids
- Summary of Application : This study synthesized a new crystalline polyoxometalate–viologen hybrid for rapid solar ultraviolet light detection, photoluminescence-based UV probing, and inkless and erasable printing .
- Methods of Application : The hybrid was synthesized and then deposited on quartz substrates using a drop casting method .
- Results : The hybrid showed efficient ultraviolet light detection ability with an obvious color change from pale yellow to blue and fast response with ultraviolet intensity as low as 0.006 mW cm −2 in narrow-band UV regions .
5. Synthesis of (4-Iodophenyl)(4-methyl-1-piperidinyl)methanone
- Summary of Application : This compound is used in various chemical reactions due to its unique structure and properties .
- Methods of Application : The compound is synthesized from a tributyltin precursor dissolved in ethanol using chloramine-T as an oxidant .
- Results : The synthesized compound is characterized by its spectral properties .
6. Synthesis of (E)-1-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Summary of Application : This compound is an important intermediate in organic synthesis .
- Methods of Application : The synthesis involves the reaction of 4-Iodophenyl with various aromatic aldehydes in the presence of a base .
- Results : The synthesized compound is characterized by its spectral properties .
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves discussing the potential future applications and research directions of the compound.
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVPKMONQSPHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461366 | |
| Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-iodophenyl)-2-methyl-1H-imidazole | |
CAS RN |
179420-75-8 | |
| Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

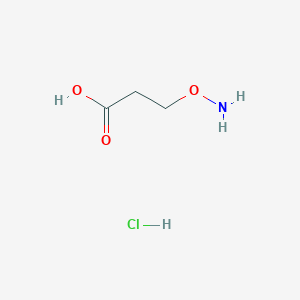


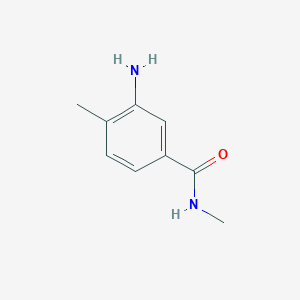
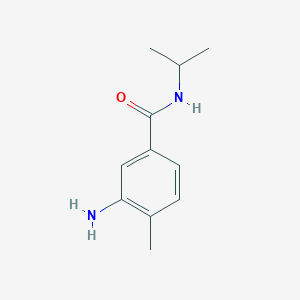
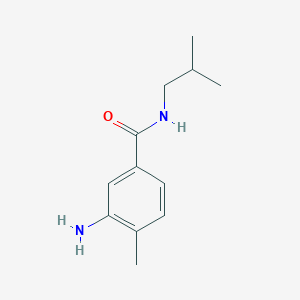
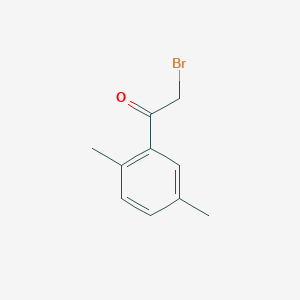
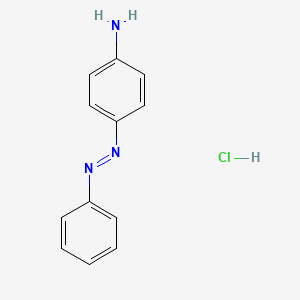
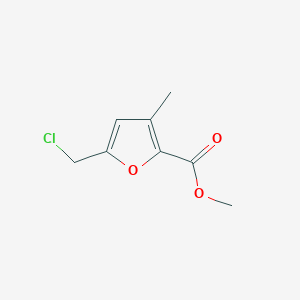
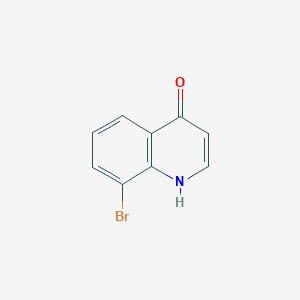
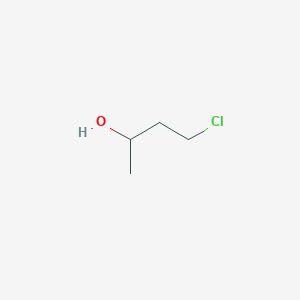
![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)
